molecular formula C49H78O19 B14872368 Chikusetsusaponin V methyl ester

Chikusetsusaponin V methyl ester

Cat. No.: B14872368
M. Wt: 971.1 g/mol
InChI Key: PYRYQDQZMLGNFX-URKSCUOCSA-N
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Description

Chikusetsusaponin V methyl ester is a triterpene glycoside derived from the roots of Achyranthes bidentata. It belongs to the class of oleanolic acid glycosides and has the molecular formula C49H78O19. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chikusetsusaponin V methyl ester typically involves the extraction of the compound from natural sources such as Achyranthes bidentata. The extraction process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound .

Industrial Production Methods

large-scale extraction from plant sources using advanced chromatographic techniques and solvent systems is likely employed to obtain the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Chikusetsusaponin V methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of more reactive intermediates that can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism of action of Chikusetsusaponin V methyl ester involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the p53-mediated apoptosis pathway. The compound also affects the mitochondrial membrane potential and intracellular calcium levels, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chikusetsusaponin V methyl ester is unique due to its specific glycoside structure and the presence of multiple sugar moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C49H78O19

Molecular Weight

971.1 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C49H78O19/c1-44(2)15-17-49(43(61)68-41-36(59)32(55)30(53)25(21-51)64-41)18-16-47(6)22(23(49)19-44)9-10-27-46(5)13-12-28(45(3,4)26(46)11-14-48(27,47)7)65-42-38(34(57)33(56)37(66-42)39(60)62-8)67-40-35(58)31(54)29(52)24(20-50)63-40/h9,23-38,40-42,50-59H,10-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36+,37-,38+,40-,41-,42+,46-,47+,48+,49-/m0/s1

InChI Key

PYRYQDQZMLGNFX-URKSCUOCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

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